molecular formula C9H9N3O2 B3361752 Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 93129-54-5

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B3361752
CAS No.: 93129-54-5
M. Wt: 191.19 g/mol
InChI Key: IXUVLJDKQGPXCK-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Scientific Research Applications

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for ethyl 3H-imidazo[4,5-b]pyridine-2-carboxylate is not mentioned in the retrieved papers, imidazopyridines in general have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Future Directions

Imidazopyridines have shown significant potential in medicinal chemistry, and their study is a vibrant area of research . Future directions could include the exploration of new synthetic methods, the design of novel imidazopyridine derivatives with enhanced biological activity, and the investigation of their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl glyoxylate under acidic conditions, followed by cyclization to form the imidazopyridine core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate can be compared with other imidazopyridine derivatives, such as:

    Rimegepant: Used for the treatment of migraines.

    Telcagepant: An investigational drug for migraines.

    Ralimetinib: An investigational agent for cancer and Proteus syndrome.

    Miransertib: An investigational drug for Proteus syndrome.

These compounds share a similar imidazopyridine core but differ in their substituents and specific biological activities

Properties

IUPAC Name

ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-4-3-5-10-7(6)12-8/h3-5H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUVLJDKQGPXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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